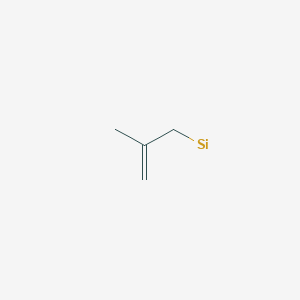
Methallylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-2-en-1-yl)silane, also known as methallylsilane, is an organosilicon compound with the molecular formula C₄H₁₀Si. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylprop-2-en-1-yl)silane can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a silicon hydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields high purity products .
Industrial Production Methods
In industrial settings, (2-Methylprop-2-en-1-yl)silane is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process often involves the use of specialized catalysts and solvents to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds that have various industrial and research applications .
Scientific Research Applications
(2-Methylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which (2-Methylprop-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are facilitated by the unique electronic properties of the silicon atom, which can stabilize reactive intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2-methylprop-2-en-1-yl)silane
- Methallyltrimethylsilane
- (2-Methyl-2-propenyl)trimethylsilane
Uniqueness
(2-Methylprop-2-en-1-yl)silane is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. Its ability to form stable bonds with a wide range of elements makes it a versatile reagent in both research and industrial applications .
Properties
Molecular Formula |
C4H7Si |
|---|---|
Molecular Weight |
83.18 g/mol |
InChI |
InChI=1S/C4H7Si/c1-4(2)3-5/h1,3H2,2H3 |
InChI Key |
QKBMZFPTBQFVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















